Agmatine

Descripción

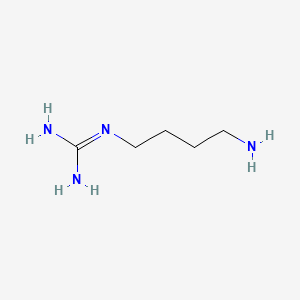

Agmatine (4-aminobutylguanidine) is an endogenous polyamine derived from the decarboxylation of L-arginine by the enzyme arginine decarboxylase . It is widely distributed in mammalian tissues, particularly in the brain, where it functions as a neurotransmitter/neuromodulator . Structurally, this compound consists of a guanidine group linked to a butylamine chain, distinguishing it from other polyamines like putrescine and spermine .

This compound exhibits diverse biological roles, including neuroprotection against glutamate-induced excitotoxicity , modulation of NMDA receptor channels , and regulation of polyamine biosynthesis . It also demonstrates antioxidant, anti-inflammatory, and antiapoptotic properties, making it a therapeutic candidate for neurological disorders such as epilepsy, ischemic stroke, and neuropathic pain .

Propiedades

IUPAC Name |

2-(4-aminobutyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N4/c6-3-1-2-4-9-5(7)8/h1-4,6H2,(H4,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPPJABKJHAVHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=C(N)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040961 | |

| Record name | Agmatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Agmatine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001432 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

306-60-5 | |

| Record name | Agmatine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Agmatine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Agmatine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08838 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | agmatine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Agmatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-aminobutyl)guanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AGMATINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70J407ZL5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Agmatine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001432 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

234-238 degress Celcius | |

| Record name | Agmatine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08838 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Métodos De Preparación

Cyanamide-Mediated Guanidination of 1,4-Butanediamine

The most widely documented chemical synthesis route involves the guanidination of 1,4-butanediamine (putrescine) using cyanamide as the guanidinating agent. In this method, 88 g (1 mol) of 1,4-butanediamine reacts with 168 mL of a 50% cyanamide aqueous solution (2 mol cyanamide) under controlled conditions. The reaction proceeds via nucleophilic addition, where cyanamide introduces the guanidino group to the primary amine of putrescine, forming this compound. Subsequent salt formation with sulfuric acid yields this compound sulfate, a stable crystalline product.

Key advantages of this method include:

- Moderate reaction conditions : Temperatures maintained between 25–45°C prevent thermal degradation of reactants.

- Scalability : The aqueous reaction medium facilitates industrial-scale production with minimal specialized equipment.

- Cost-effectiveness : Cyanamide, a low-cost reagent, enhances economic viability compared to alternative guanidinating agents.

However, challenges such as cyanamide’s toxicity and the need for precise pH control (optimized at 4.5–6.0) necessitate rigorous safety protocols.

Optimization of Reaction Parameters

Recent studies have optimized this process by substituting cyanamide with N,N’-di-Boc-protected cyanamide to mitigate handling risks. This modification reduces airborne toxicity and improves reaction yields (85–92%) by minimizing side reactions. Additionally, replacing sulfuric acid with gentler counterions (e.g., acetate) enhances product solubility in organic solvents, broadening applicability in peptide synthesis.

Enzymatic Production Using Recombinant Arginine Decarboxylase

Cloning and Expression of Arginine Decarboxylase Genes

Enzymatic decarboxylation of L-arginine via arginine decarboxylase (ADC) offers a biologically sustainable route. The ADC gene (adi) from Escherichia coli has been cloned into recombinant plasmids (e.g., pTrcadi1–3) and expressed in E. coli BL21 strains. This system achieves high enzyme yields (≈1.2 U/mg protein) by leveraging the trc promoter’s inducibility with isopropyl β-D-1-thiogalactopyranoside (IPTG).

Fermentation and Biocatalytic Conversion

In large-scale fermentations, recombinant E. coli cultures are grown in lysogeny broth (LB) supplemented with 1 mM pyridoxal phosphate (PLP), a cofactor essential for ADC activity. Upon reaching mid-log phase (OD₆₀₀ ≈ 0.6), L-arginine (100 mM) is added to the broth, and the reaction proceeds at 37°C for 24–48 hours. Post-fermentation, this compound is recovered via centrifugation, ultrafiltration, and ion-exchange chromatography, achieving purities >95%.

Table 1: Comparative Analysis of this compound Synthesis Methods

Solid-Phase Synthesis of this compound-Containing Peptides

Bis-Boc-Agmatine as a Building Block

Incorporating this compound into peptides requires protecting its guanidino group to prevent undesired side reactions. Bis-Boc-agmatine, synthesized by treating this compound sulfate with di-tert-butyl dicarbonate (Boc₂O), enables selective acylation at the primary amine. This derivative exhibits enhanced solubility in dimethylformamide (DMF) and dichloromethane (DCM), facilitating solid-phase peptide synthesis (SPPS).

Mitigating Regioisomer Formation

A major challenge in SPPS is regioisomer formation when unprotected this compound reacts with electrophilic agents. For instance, amidination reactions may target the guanidino group instead of the primary amine, generating impurities. Using bis-Boc-agmatine eliminates this issue, as demonstrated in the synthesis of FE 201836, a cyclic this compound peptide with antitumor activity.

Purification and Analytical Characterization

Chromatographic Techniques

Ion-exchange chromatography (IEC) remains the gold standard for this compound purification, leveraging its high isoelectric point (pI ≈ 10.5). Strong cation-exchange resins (e.g., SP Sepharose) bind this compound at pH 7.4, while contaminants are eluted with a NaCl gradient (0–1 M). Reverse-phase HPLC (RP-HPLC) with C18 columns and 0.1% trifluoroacetic acid (TFA) mobile phases achieves final purities >99%.

Spectroscopic and Mass Spectrometric Analysis

Nuclear magnetic resonance (NMR) confirms this compound’s structure via characteristic shifts: δ 3.15 ppm (CH₂–NH–guanidino) and δ 1.65 ppm (methylene protons). High-resolution mass spectrometry (HRMS) provides exact mass verification (M⁺ = 130.1218 for C₅H₁₄N₄).

Análisis De Reacciones Químicas

Catabolic Pathways

Agmatine undergoes multiple degradation pathways, depending on the organism and cellular context:

Hydrolysis

This compound is hydrolyzed by agmatinase into urea and putrescine , a precursor for polyamine biosynthesis . This pathway is prominent in mammals and bacteria:

Oxidation

In peripheral tissues, diamine oxidase (DAO) oxidizes this compound to This compound-aldehyde , which is further converted to guanidinobutyrate by aldehyde dehydrogenase :

Bacterial Catabolism

In Enterococcus faecalis, this compound is metabolized via a three-step pathway to produce ATP :

-

This compound deiminase (AgDI) converts this compound to N-carbamoylputrescine.

-

Putrescine transcarbamylase (PTC) catalyzes the formation of carbamoylputrescine.

-

Carbamate kinase (CK) phosphorylates carbamoylputrescine to ATP.

| Enzyme | Reaction | Product | Source |

|---|---|---|---|

| Agmatinase | Hydrolysis | Urea + Putrescine | Mammals, bacteria |

| Diamine oxidase | Oxidation | Guanidinobutyrate | Peripheral tissues |

| AgDI | Deimination | N-carbamoylputrescine | E. faecalis |

| AgmNAT | N-Acetylation | N-acetylthis compound | Drosophila |

Biochemical Interactions

This compound modulates multiple molecular targets, influencing neurotransmitter systems, ion channels, and nitric oxide (NO) synthesis :

Receptor Binding

-

α₂-adrenergic receptors : this compound binds and displaces clonidine, acting as a noncatecholamine ligand .

-

Imidazoline I₁/I₂ receptors : Direct interaction suggests a role in stress regulation .

-

NMDA receptors : Antagonizes glutamate receptors, contributing to neuroprotective effects .

Nitric Oxide Modulation

This compound inhibits neuronal nitric oxide synthase (nNOS) and downregulates inducible nitric oxide synthase (iNOS) . This reduces NO production, mitigating oxidative stress in pathological conditions.

Polyamine Metabolism

This compound serves as a precursor for polyamine biosynthesis and inhibits polyamine transport . It also induces spermidine/spermine acetyltransferase (SSAT) , enhancing polyamine catabolism .

Enzyme Catalysis

-

This compound Deiminase (AgDI) : Forms a covalent amidino intermediate during catalysis, as observed in E. faecalis AgDI . Structural studies reveal a deep active site with Glu214, Asp96, His218, and Asp220 as critical residues .

-

This compound N-Acetyltransferase (AgmNAT) : Uses an ordered sequential mechanism, binding acetyl-CoA before this compound . The crystal structure (2.3 Å resolution) highlights Glu34 as a catalytically important residue .

Solvation Effects

Theoretical studies show hydration dramatically stabilizes hydrogen-bonded complexes of this compound with carboxylate or amide groups (e.g., acetic acid or N-methylacetamide) . In aqueous solution, proton transfer leads to charged complexes (e.g., acetate–this compound), which are more stable than neutral gas-phase interactions .

Kinetic and Thermodynamic Data

| Parameter | Value | Enzyme | Source |

|---|---|---|---|

| (AgDI) | 10 nM | PTC | E. faecalis |

| (AgDI) | 17 s | AgDI | H. pylori |

| (AgmNAT) | - | AgmNAT | Drosophila |

| (Hydration) | -1127 kJ/mol | Hydrogen-bonded complex | Theoretical study |

Aplicaciones Científicas De Investigación

Agmatine, a natural metabolite of the amino acid arginine, has garnered significant attention for its diverse range of potential therapeutic applications . Formed through the decarboxylation of arginine by arginine decarboxylase, this compound is found in various sources, including ragweed pollen, ergot fungi, octopus muscle, herring sperm, sponges, and the mammalian brain . Research indicates that this compound exhibits exceptional modulatory action at multiple molecular targets, including neurotransmitter systems, nitric oxide (NO) synthesis, and polyamine metabolism, providing a basis for broad therapeutic applications .

Scientific Research Applications

This compound is currently under experimental investigation for various indications, including cardioprotection, diabetes, decreased kidney function, and neuroprotection . Additionally, it is being explored for its potential benefits in psychiatric conditions such as depression, anxiety, schizophrenia, and cognitive disorders .

Neurological Applications

This compound has demonstrated potential in treating neurological conditions such as stroke, severe CNS injuries, epilepsy, glaucoma, and neuropathic pain . Studies suggest that this compound protects neurons against glutamate toxicity by inhibiting the production of NO in microglia, a mechanism controlled by NMDA receptors . This action may contribute to its potential antidepressant and anti-anxiety effects .

Pain Management

Dietary this compound sulfate has shown promise in alleviating neuropathic pain and improving the quality of life in individuals with lumbar disc-associated radiculopathy . A study on dietary this compound sulfate found that it is a safe and efficacious treatment for alleviating pain and improving quality of life in lumbar disc-associated radiculopathy . Continuous improvement of symptoms occurred in both the this compound and placebo groups, but was more pronounced in the this compound group . Significantly enhanced improvement in average pain measures and quality of life scores occurred after treatment in the this compound group compared to the placebo group . this compound sulfate has also demonstrated a significant effect in reducing neuropathic pain intensity associated with painful small fiber neuropathy (SFN) .

Psychiatric Applications

This compound is being investigated for its potential in treating psychiatric conditions such as depression, anxiety, and schizophrenia . The proposed mechanism behind its antidepressant and anti-anxiety effects involves the blockade of NMDA receptors .

Other Potential Applications

This compound is also being studied for its potential in cardioprotection, diabetes, and decreased kidney function .

Lumbar Disc-Associated Radiculopathy

A study on the safety and efficacy of dietary this compound sulfate in lumbar disc-associated radiculopathy reported that safety parameters were within normal values for all participants . Three participants in the highest dose cohort experienced mild-to-moderate diarrhea and mild nausea during treatment, which disappeared upon treatment cessation .

Neuropathies

Evidence suggests that dietary this compound sulfate is effective in neuropathies, specifically in reducing neuropathic pain intensity associated with painful SFN .

Animal Studies

Mecanismo De Acción

La agmatina ejerce sus efectos a través de múltiples dianas y vías moleculares:

Receptores de neurotransmisores: Modula receptores como los receptores NMDA, alfa-2 adrenérgicos, serotonina, opioides e imidazolina.

Síntesis de óxido nítrico: Inhibe la óxido nítrico sintasa, reduciendo la producción de óxido nítrico.

Metabolismo de las poliaminas: Regula la síntesis y el transporte de las poliaminas.

Comparación Con Compuestos Similares

Comparison of Agmatine with Structurally or Functionally Similar Compounds

This compound vs. Arcaine

Arcaine (1,4-butyldiguanidine), a synthetic analog of this compound, shares structural similarities, including two terminal guanidino groups. Both compounds block NMDA receptor channels via interaction with the channel pore, mediated by their guanidine moieties . In neuroprotection studies, 100 μM arcaine and this compound equally prevented dexamethasone-induced LDH release in rat hippocampal neurons . However, arcaine lacks endogenous regulatory roles in polyamine metabolism, unlike this compound, which suppresses ornithine decarboxylase (ODC) activity and polyamine uptake .

This compound vs. Spermine and Putrescine

Spermine and putrescine are endogenous polyamines critical for DNA replication and cellular proliferation. Key differences include:

- Structural Features: Spermine contains two primary amine groups, while this compound has a guanidine group. Putrescine lacks terminal guanidino or amine modifications .

- NMDA Receptor Modulation : this compound and arcaine block NMDA currents voltage-dependently, whereas spermine potentiates NMDA receptor activity . Putrescine shows negligible effects on NMDA channels .

- Neuroprotection : this compound (100 μM) and arcaine prevent glucocorticoid-induced neuronal damage, but spermine and putrescine fail to inhibit LDH release .

This compound vs. Clonidine-Displacing Substance (CDS)

This compound binds to imidazoline I1 receptors with higher affinity than α2-adrenoceptors, similar to endogenous CDS. However, CDS exhibits a distinct receptor interaction profile:

- Receptor Affinity: this compound preferentially targets I1 receptors (rank order: I1 > α2-adrenoceptors), while hypothalamic CDS shows I1(bovine) > α2C > I2b .

- Functional Effects : this compound increases blood pressure upon central administration in certain models, whereas CDS analogs like moxonidine induce hypotension .

This compound vs. Polyamine Analogs in Microbial Metabolism

In SAR11 bacteria, this compound is metabolized alongside putrescine, cadaverine, and spermidine. Unlike these polyamines, this compound serves as a nitrogen source in Pseudomonas aeruginosa, where it is detected by a specialized biosensor unresponsive to putrescine or arginine .

Data Tables

Table 1: Structural and Functional Comparison of this compound with Analogous Compounds

Table 2: Key Research Findings on this compound and Analogs

Discussion of Contrasting Evidence and Limitations

- Brain Penetration : this compound’s low bioavailability in adult brains (1% of injected dose) contrasts with its efficacy in neonatal models, suggesting age-dependent blood-brain barrier maturation .

- Receptor Specificity: While this compound and CDS both target I1 receptors, differences in potency profiles imply additional endogenous ligands .

- Species Variability : this compound’s hypertensive effects in rats vs. bradycardic effects in rabbits highlight species-specific responses .

Actividad Biológica

Agmatine, a biogenic amine derived from the decarboxylation of L-arginine, has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of this compound's mechanisms of action, effects on various physiological systems, and research findings from recent studies.

This compound exhibits modulatory effects on multiple molecular targets, influencing various biological processes. Key mechanisms include:

- Neurotransmitter Modulation : this compound interacts with several neurotransmitter receptors, including:

- Ion Channel Regulation : It modulates ion channels such as ATP-sensitive K+ channels and voltage-gated Ca²⁺ channels, impacting neuronal excitability and neurotransmitter release .

- Nitric Oxide Synthesis : this compound can both inhibit and activate nitric oxide synthase (NOS) isoforms, which plays a crucial role in vascular regulation and neurotransmission .

- Polyamine Metabolism : As a precursor to polyamines, this compound influences cellular growth and differentiation processes .

- Neuroprotection : this compound's neuroprotective effects are attributed to its ability to counteract excitotoxicity, oxidative stress, and inflammation in the central nervous system (CNS) .

Biological Effects

This compound's biological activity extends across various systems, including:

Cardiovascular Effects

This compound has been shown to produce mild reductions in heart rate and blood pressure by modulating central and peripheral control systems. It activates imidazoline receptors and influences norepinephrine release and nitric oxide production .

Glucose Regulation

Research indicates that this compound has hypoglycemic effects through multiple mechanisms that enhance insulin secretion from pancreatic islets and improve glucose uptake by cells .

Kidney Function

This compound enhances glomerular filtration rate (GFR) and exhibits nephroprotective properties, suggesting its potential in treating kidney-related disorders .

Neuroprotection in Ischemic Events

A study demonstrated that this compound mitigates oxidative stress and excitotoxicity during ischemic events in animal models. It stabilizes the blood-brain barrier and preserves mitochondrial function, positioning it as a candidate for treating cerebrovascular diseases .

Pain Management

This compound has been investigated for its analgesic properties. In clinical trials involving patients with lumbar disc-associated radiculopathy, dietary this compound sulfate significantly improved pain measures compared to placebo groups (26.7% improvement in average pain scores) . Additionally, this compound has shown efficacy in reversing opioid-induced tolerance in rodent models by antagonizing NMDA receptor activity .

Summary of Research Findings

Q & A

Q. What are the primary mechanisms underlying agmatine’s neuroprotective effects in experimental models?

this compound’s neuroprotection involves multiple pathways: inhibition of NMDA receptor overactivation, modulation of polyamine metabolism, and suppression of oxidative stress. For instance, in cerebral ischemia models, this compound (100 mg/kg) reduced brain edema by 14.38% and infarct volume via downregulation of aquaporin-1 expression . Additionally, this compound attenuates glutamate release during seizures, as shown in pentylenetetrazole (PTZ)-induced epilepsy models, where it reduced extracellular glutamate by 50-70% . Methodological approaches include in vivo models (e.g., transient middle cerebral artery occlusion) and in vitro assays measuring glutamate release via microdialysis.

Q. How do researchers standardize this compound dosing in preclinical studies to ensure reproducibility?

Dosing varies by model:

- Rodent neuroprotection : 50–100 mg/kg intraperitoneal (i.p.) .

- Ischemia/reperfusion injury : 100 mg/kg i.p. immediately post-reperfusion .

- In vitro neurotoxicity screening : 10–100 µM, with higher concentrations (e.g., 200–800 µM) inducing cell death under high K+ conditions . Standardization requires adjusting for blood-brain barrier (BBB) penetration (~1% of peripheral doses reach the brain in adults) and metabolism by diamine oxidase .

Q. What methodologies are used to quantify this compound levels in biological samples?

- High-performance liquid chromatography (HPLC) : Detects endogenous this compound in plasma and brain tissue (sensitivity ~10⁻⁶ M) .

- Flow cytometry : Measures apoptosis/necrosis ratios in this compound-treated cells (e.g., 4.8% necrosis vs. 9.2% in cisplatin-induced injury) .

- Immunohistochemistry : Localizes enzymes like arginine decarboxylase (ADC) in kidney and brain tissues .

Advanced Research Questions

Q. How can contradictory findings on this compound’s neurotoxic vs. neuroprotective effects be resolved?

Discrepancies arise from experimental conditions:

- K+ concentration : Neurotoxicity occurs at >27.5 mM K+ (promoting glutamate exocytosis), while neuroprotection dominates at <10 mM K+ .

- Dosage and administration route : Intraperitoneal vs. intracerebral delivery impacts brain bioavailability (e.g., 100 mg/kg i.p. yields transient brain elevation) .

- Cell type specificity : Rat cerebellar granule neurons show vulnerability to this compound-induced apoptosis, whereas hippocampal neurons exhibit resilience . Resolution requires systematic comparison of variables across models and meta-analyses of dose-response relationships.

Q. What explains the inverse relationship between plasma and brain this compound levels in depression and suicide?

Postmortem studies reveal reduced cortical this compound in suicide victims despite elevated plasma levels in living depressed patients. This suggests:

- Compartmentalization : this compound’s BBB permeability and regional metabolism (e.g., kidney/liver degradation) may limit central availability .

- Disease-specific dysregulation : Polyamine stress response alterations in suicide brains (e.g., elevated putrescine, reduced spermidine) may counteract this compound’s effects . Future studies should parallelly measure plasma and brain this compound in longitudinal cohorts using HPLC and neuroimaging.

Q. How does this compound modulate immune responses in bacterial infections, and what are the translational implications?

In Pseudomonas aeruginosa infections, this compound serves as a metabolic hub:

- Host-pathogen interplay : Bacterial this compound metabolism enhances biofilm formation, while host this compound activates NF-κB, increasing TNF-α production .

- Clinical correlation : Sputum this compound levels correlate with inflammatory cytokines (e.g., IL-6, IL-8) during acute infection . Targeting this compound pathways could balance immune activation and pathogen suppression, but requires strain-specific metabolic profiling in clinical isolates.

Q. What are the challenges in designing clinical trials for this compound’s cognitive-enhancing effects?

Key barriers include:

- Bioavailability : Low BBB penetration necessitates high doses (e.g., 300 mg/kg in rats), raising safety concerns .

- Endpoint variability : Cognitive outcomes (e.g., memory consolidation) require standardized assays like Morris water maze or human digital cognitive batteries .

- Confounding factors : Comorbidities (e.g., neuropathic pain, depression) in trial populations may obscure this compound-specific effects . Adaptive trial designs with pharmacokinetic/pharmacodynamic modeling are recommended.

Methodological Recommendations

- Contradiction analysis : Use multivariate regression to isolate variables (e.g., K+ levels, dosing) in neuroprotection/neurotoxicity studies .

- Translational bridging : Combine rodent models (e.g., WAG/Rij rats for absence epilepsy) with human iPSC-derived neurons to validate mechanisms .

- Data transparency : Report negative results (e.g., this compound’s lack of ROS reduction in cisplatin models) to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.